molecular formula C18H18N2O B512608 2-(1-Methylimidazol-2-yl)-1,1-diphenylethanol CAS No. 59023-30-2

2-(1-Methylimidazol-2-yl)-1,1-diphenylethanol

Cat. No.: B512608
CAS No.: 59023-30-2
M. Wt: 278.3g/mol
InChI Key: JEBPYPNETYWCJE-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-2-yl)-1,1-diphenylethanol is a compound that features an imidazole ring substituted with a methyl group at the 1-position and a diphenylethanol moiety at the 2-position. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylimidazol-2-yl)-1,1-diphenylethanol typically involves the reaction of 1-methylimidazole with benzophenone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium borohydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-2-yl)-1,1-diphenylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-1H-imidazol-2-yl)-1,1-diphenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylimidazol-2-yl)-1,1-diphenylethanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The diphenylethanol moiety can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
  • 2-(2-Methyl-1H-imidazol-1-yl)ethanol
  • 1-(2-Hydroxyethyl)imidazole

Uniqueness

2-(1-Methyl-1H-imidazol-2-yl)-1,1-diphenylethanol is unique due to the presence of the diphenylethanol moiety, which imparts distinct physicochemical properties and biological activities compared to other imidazole derivatives. This structural feature can enhance its interactions with biological targets and improve its pharmacokinetic profile .

Properties

CAS No.

59023-30-2

Molecular Formula

C18H18N2O

Molecular Weight

278.3g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)-1,1-diphenylethanol

InChI

InChI=1S/C18H18N2O/c1-20-13-12-19-17(20)14-18(21,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,21H,14H2,1H3

InChI Key

JEBPYPNETYWCJE-UHFFFAOYSA-N

SMILES

CN1C=CN=C1CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

CN1C=CN=C1CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

solubility

20.4 [ug/mL]

Origin of Product

United States

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